Methyl 1-benzyl-1H-imidazole-5-carboxylate
Description
Overview and Significance in Medicinal Chemistry Research
The imidazole (B134444) nucleus is a cornerstone in the design of therapeutic agents, and its presence in Methyl 1-benzyl-1H-imidazole-5-carboxylate frames the compound's relevance in medicinal chemistry research.
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.commdpi.comnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and its ability to interact with diverse biological targets. nih.gov The structural features of the imidazole ring allow it to engage in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for drug-receptor binding. nih.gov
This versatile core is found in essential biomolecules like the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological processes. nih.govresearchgate.net In drug development, the imidazole scaffold is a key component in numerous FDA-approved drugs with a wide array of therapeutic uses, including anticancer, antifungal, and antimicrobial agents. nih.govbohrium.com Its suitability for developing kinase inhibitors, a major class of cancer therapy, further cements its status as a privileged structure in the search for new anticancer drugs. mdpi.comnih.gov The adaptability of the imidazole nucleus allows for its incorporation into complex molecules, making it a rich source of chemical diversity for discovering new therapeutic leads. mdpi.com
The biological activity of imidazole-based compounds can be precisely tuned by attaching various substituents to the core ring. bohrium.com The nature, position, and orientation of these substituents significantly influence the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The introduction of different functional groups allows for the creation of vast libraries of imidazole derivatives with a wide spectrum of biological activities. researchgate.netscialert.net
Research has demonstrated that N-substituted imidazoles, in particular, exhibit a broad range of pharmacological applications. researchgate.net For example, different substitution patterns on the imidazole ring have yielded compounds with potent anti-inflammatory, antifungal, antibacterial, anticancer, and antidepressant properties. scialert.netnih.govijpsr.com The strategic modification of substituents is a key strategy in drug discovery to optimize the therapeutic effects of imidazole-containing molecules and to develop new agents that can target specific biological pathways or pathogens. bohrium.comnih.gov
Chemical Nomenclature and Identification
Accurate identification of a chemical compound is critical for scientific research. This compound is identified by its systematic name, a unique registry number, and its specific molecular formula.
The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is methyl 3-benzylimidazole-4-carboxylate. uni.lu It is also commonly referred to as this compound. chemeo.com
The Chemical Abstracts Service (CAS) has assigned the unique identifier 73941-33-0 to this compound, ensuring its unambiguous identification in chemical databases and literature. chemeo.com
The molecular formula for this compound is C₁₂H₁₂N₂O₂, indicating it is composed of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and two oxygen atoms. uni.luchemeo.com
Chemical Identification Data
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 3-benzylimidazole-4-carboxylate | uni.lu |
| Common Name | This compound | chemeo.com |
| CAS Registry Number | 73941-33-0 | chemeo.com |
| Molecular Formula | C₁₂H₁₂N₂O₂ | uni.luchemeo.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-(4-nitrophenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
| 2,4-di-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
| 2-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole |
| 2-(4-hydroxy-3-methoxyphenyl)-4-(4-methoxyphenyl)-1-phenyl-1H-imidazole |
| Ciprofloxacin |
| Fluoxetine |
| Griseofulvin |
Related Compounds and Derivatives
The core structure of this compound serves as a versatile scaffold for the development of a wide array of derivatives. Modifications to the ester group, the benzyl (B1604629) moiety, or the imidazole ring itself have led to the synthesis of numerous related compounds with diverse chemical properties and potential applications. These derivatives are often explored in medicinal chemistry to modulate biological activity.
A significant class of derivatives is formed by modifying the carboxylate group. For instance, the hydrolysis of the methyl ester leads to 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride , a compound that has been investigated for its antimicrobial and anticancer properties. smolecule.com Another related compound is 1-Benzyl-1H-imidazole-5-carboxaldehyde , where the ester is replaced by an aldehyde functional group. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antifungal and antibacterial agents. chemimpex.com
Furthermore, amidation of the carboxylic acid function has yielded a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives . These compounds have been designed and synthesized as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), which is a promising target for the treatment of metabolic diseases. nih.gov
Derivatives can also be created by introducing substituents onto the benzyl or imidazole rings. For example, the introduction of a phenyl group at the 5-position of the imidazole ring results in methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate . chemsynthesis.com Additionally, substitutions on the benzyl group, such as in 1-(4-cyanobenzyl)-1H-imidazole and 1-(4-fluorobenzyl)-1H-imidazole , have been explored in the design of selective inhibitors for enzymes like aldosterone (B195564) synthase. acs.org
The imidazole ring can be fused with a benzene (B151609) ring to form benzimidazole (B57391) derivatives. An example is methyl 1-benzyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate . chemsrc.com The broader class of 1H-imidazole-5-carboxylic acid derivatives has been extensively investigated, leading to the discovery of compounds with herbicidal properties. google.comgoogleapis.com A simpler analog, 1-Methyl-1H-imidazole-5-carboxylic acid , with a methyl group instead of a benzyl group at the N1 position, is also a known compound. sigmaaldrich.com
Below is a table summarizing some of the related compounds and derivatives of this compound.
| Compound Name | Molecular Formula | Key Structural Difference from Parent Compound |
| 1-Benzyl-1H-imidazole-5-carboxylic acid hydrochloride | C₁₁H₁₁ClN₂O₂ | Carboxylic acid instead of methyl ester |
| 1-Benzyl-1H-imidazole-5-carboxaldehyde | C₁₁H₁₀N₂O | Aldehyde instead of methyl ester |
| 1-benzyl-1H-imidazole-5-carboxamide | C₁₁H₁₁N₃O | Primary amide instead of methyl ester |
| methyl 1-benzyl-5-phenyl-1H-imidazole-4-carboxylate | C₁₈H₁₆N₂O₂ | Phenyl group at C5, carboxylate at C4 |
| methyl 1-benzyl-2-methyl-1H-benzo[d]imidazole-5-carboxylate | C₁₇H₁₆N₂O₂ | Fused benzene ring (benzimidazole), methyl at C2 |
| 1-(4-Cyanobenzyl)-1H-imidazole | C₁₁H₉N₃ | Cyano group on benzyl ring, no carboxylate |
| 1-(4-Fluorobenzyl)-1H-imidazole | C₁₀H₉FN₂ | Fluoro group on benzyl ring, no carboxylate |
| 1-Methyl-1H-imidazole-5-carboxylic acid | C₅H₆N₂O₂ | Methyl group instead of benzyl group, carboxylic acid |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-benzylimidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-12(15)11-7-13-9-14(11)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTNQIPIURWNFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30224636 | |
| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |
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Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73941-33-0 | |
| Record name | Methyl 1-(phenylmethyl)-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73941-33-0 | |
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| Record name | Methyl 1-benzylimidazole-5-carboxylate | |
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| Record name | 73941-33-0 | |
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| Record name | Imidazole-5-carboxylic acid, 1-benzyl-, methyl ester | |
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| Record name | Methyl 1-benzyl-1H-imidazole-5-carboxylate | |
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| Record name | METHYL 1-BENZYLIMIDAZOLE-5-CARBOXYLATE | |
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Ii. Synthesis Methodologies and Chemical Transformations
Advanced Synthetic Approaches to Methyl 1-benzyl-1H-imidazole-5-carboxylate
The synthesis of this compound can be achieved through several strategic routes. These methods often involve either the initial construction of the substituted imidazole (B134444) ring followed by functional group manipulation or a one-pot approach that assembles the molecule from acyclic precursors.
Condensation Reactions with Imidazole Precursors
The formation of the imidazole ring is a cornerstone of synthesizing substituted imidazoles. One of the most fundamental methods is the Debus-Radziszewski synthesis, which involves the condensation of a dicarbonyl compound (like glyoxal), an aldehyde, and ammonia (B1221849). jetir.org This multicomponent reaction allows for the preparation of a wide range of substituted imidazoles. For the synthesis of a 1,5-disubstituted imidazole such as the target compound, a modified approach would be necessary, likely involving a primary amine (benzylamine) in place of ammonia to introduce the benzyl (B1604629) group at the N-1 position.
A general scheme for the synthesis of polysubstituted imidazoles involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonium (B1175870) acetate (B1210297). researchgate.net This method, often catalyzed by various agents, provides a versatile route to tri- and tetra-substituted imidazoles. researchgate.net
Carboxylation Techniques for Introducing the Carboxylic Acid Group
Direct carboxylation of a pre-formed 1-benzyl-1H-imidazole ring at the C5 position is a challenging transformation. However, visible-light-mediated carboxylation of benzylic C-H bonds with CO2 has been reported for the synthesis of 2-arylpropionic acids, suggesting the potential for novel carboxylation strategies under metal-free conditions. rsc.org This type of reaction proceeds via the generation of a benzylic radical, which then reacts with CO2. While not a direct carboxylation of the imidazole ring itself, it showcases an advanced method for introducing a carboxylic acid group.
Functional Group Transformations from Simpler Imidazole Derivatives
A more common and often more practical approach to obtaining this compound is through the transformation of functional groups on a pre-existing imidazole scaffold. This multi-step process offers greater control over the final product's structure.
A plausible synthetic route begins with the alkylation of a suitable imidazole precursor, such as 2-methyl-1H-imidazole-4-carbaldehyde. The reaction with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as DMF can yield 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde. chemicalbook.com
The subsequent oxidation of the aldehyde group to a carboxylic acid is a critical step. Various oxidizing agents can be employed for this transformation. For instance, benzylic positions can be oxidized to carboxylic acids using reagents like potassium persulfate under mild conditions. organic-chemistry.org Aldehydes can also be oxidized to carboxylic acids using a range of oxidants.
Once the 1-benzyl-1H-imidazole-5-carboxylic acid is obtained, the final step is esterification to yield the methyl ester. This can be achieved through standard acid-catalyzed esterification with methanol (B129727). For example, reacting the carboxylic acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid is a common method. Alternatively, other methods like using p-toluenesulfonic acid as a catalyst in a solvent-free system can also be employed for the benzylation of carboxylic acids, which generates water as the only byproduct. organic-chemistry.org
Table 1: Key Functional Group Transformations
| Starting Material | Reagents and Conditions | Product |
|---|---|---|
| 2-Methyl-1H-imidazole-4-carbaldehyde | Benzyl bromide, K2CO3, DMF | 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde |
| 1-Benzyl-1H-imidazole-5-carbaldehyde | Oxidizing agent (e.g., KMnO4, CrO3) | 1-Benzyl-1H-imidazole-5-carboxylic acid |
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. researchgate.net The synthesis of substituted imidazoles is well-suited to this technology. In a typical microwave-assisted synthesis of polysubstituted imidazoles, a mixture of an aromatic aldehyde, a 1,2-dicarbonyl compound (like benzil), ammonium acetate, and a catalyst are irradiated with microwaves. nih.govnih.govtubitak.gov.tr
Optimal conditions for such reactions have been reported to be a microwave power of around 400-500 W, with reaction times ranging from a few minutes to under 30 minutes. researchgate.netnih.gov Solvents like water or ethanol (B145695) are often used, and in some cases, the reactions can be performed under solvent-free conditions on a solid support. researchgate.nettubitak.gov.tr These methods offer a greener and more efficient alternative to conventional heating. tubitak.gov.tr
Table 2: Microwave-Assisted Synthesis Conditions for Imidazoles
| Parameter | Reported Conditions |
|---|---|
| Microwave Power | 100 W to 500 W nih.govtubitak.gov.tr |
| Reaction Time | 4 to 30 minutes nih.govtubitak.gov.tr |
| Catalyst | p-Toluenesulfonic acid, Cr2O3 nanoparticles, etc. nih.govtubitak.gov.tr |
One-Pot Nitro-Reductive Cyclization Reactions
One-pot nitro-reductive cyclization represents an efficient strategy for the synthesis of heterocyclic compounds like imidazoles and benzimidazoles. This approach involves the in-situ reduction of a nitro group to an amine, which then undergoes intramolecular or intermolecular cyclization to form the desired heterocyclic ring.
While many examples focus on the synthesis of benzimidazoles from o-nitroanilines, the principle can be extended to the synthesis of substituted imidazoles. nih.govmedcraveonline.com The reaction typically involves an o-nitroamine precursor, an aldehyde, and a reducing agent. researchgate.net
Sodium dithionite (B78146) (Na2S2O4) is a widely used and inexpensive reducing agent for the one-pot synthesis of benzimidazoles and related heterocycles. nih.govmedcraveonline.com It is effective in reducing nitro groups to amines under mild conditions. nih.gov The generated amine then reacts with an aldehyde to form an imine, which subsequently cyclizes to yield the imidazole ring. bohrium.com
The reaction is often carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol at elevated temperatures. nih.govnih.gov The mechanism of reduction by dithionite is believed to involve the formation of the sulfoxylate (B1233899) radical anion (SO2•−), which is the active reducing species. scribd.comnih.gov This method is valued for its operational simplicity, broad substrate scope, and good product yields. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Benzyl-1H-imidazole-5-carboxylic acid |
| 1-Benzyl-2-methyl-1H-imidazole-5-carbaldehyde |
| 2-Methyl-1H-imidazole-4-carbaldehyde |
| Benzylamine |
| Benzyl bromide |
| Carbon dioxide |
| Dimethyl sulfoxide |
| Ethanol |
| Glyoxal |
| Methanol |
| p-Toluenesulfonic acid |
| Potassium carbonate |
| Potassium persulfate |
| Sodium dithionite |
Desulfurization of Substituted Thioimidazoles
The formation of the imidazole ring is a key step in the synthesis of many biologically active compounds. One effective method for generating the imidazole core is through the desulfurization of readily available thioimidazole precursors. worktribe.com These thioimidazoles can be synthesized via multicomponent reactions, such as the Marckwald reaction. nih.gov
The desulfurization process can be achieved through oxidative methods. One approach involves the use of sodium nitrite (B80452) in the presence of acetic acid. worktribe.com This reaction generates reactive nitrosonium species that facilitate the removal of the sulfur atom. A continuous flow method has been developed for this transformation, which allows for a safer and more efficient reaction by controlling the formation of potentially hazardous nitrous oxide by-products that can occur in batch processes. worktribe.com This flow chemistry setup can handle heterogeneous reaction mixtures and has been successfully scaled up to produce multigram quantities of imidazole derivatives. worktribe.com
Another modern approach to desulfurization is through electrochemical oxidation. nih.govacs.org This anodic transformation is mediated by bromide and can be conducted in a simple undivided cell with carbon electrodes under constant current. nih.govacs.org This method is considered a greener alternative to traditional chemical oxidation, as it avoids the use of harsh and hazardous reagents like peroxides or pyrophoric agents like Raney nickel used in reductive desulfurization. nih.gov The electrochemical approach has demonstrated high yields for a variety of imidazole and triazole structures. nih.govacs.org
Table 1: Comparison of Desulfurization Methods for Imidazole Synthesis
| Method | Reagents/Conditions | Advantages | Yields | Citations |
|---|---|---|---|---|
| Flow Chemistry | Thioimidazole, NaNO₂, Acetic Acid | Controlled, safe, scalable, tolerates various functional groups | High | worktribe.com |
| Electrochemical | 2-Mercapto-imidazole, Bromide mediator, Carbon electrodes | Green chemistry, avoids hazardous reagents, simple setup | Up to 97% | nih.govacs.org |
Alkylation of Hydroxyimidazoles with Benzyl Halides
The introduction of the benzyl group onto the imidazole nitrogen is a critical step in the synthesis of the target compound. The alkylation of hydroxyimidazole precursors with benzyl halides has been studied as a potential route. However, research into the alkylation of ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with substituted benzyl halides has revealed a distinct regioselectivity. researchgate.netresearchgate.net
The reaction, typically carried out in dimethylformamide (DMF) with potassium carbonate, results in the selective formation of O-alkoxy derivatives rather than the desired N-alkylation products. researchgate.net The alkylation occurs at the oxygen atom of the 1-hydroxy group. This outcome is confirmed by 13C NMR spectral data, which shows a clear difference in the chemical shifts of the benzyl CH₂ carbons between the O-alkylated products and the N-alkylated isomers prepared through a separate condensation reaction. researchgate.net Even when using an excess of the benzyl halide, the reaction selectively yields the 1-benzyloxyimidazoles. researchgate.netresearchgate.net This inherent reactivity pattern makes the direct N-benzylation of these specific 1-hydroxyimidazole (B8770565) systems via this method challenging.
Table 2: Alkylation of Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate with Benzyl Halides
| Benzyl Halide Substituent (R) | Product | Yield | Citation |
|---|---|---|---|
| 4-CF₃ | Ethyl 1-(4-(trifluoromethyl)benzyloxy)-2-phenyl-4-methyl-1H-imidazole-5-carboxylate | 95% | researchgate.netresearchgate.net |
| 2-Me | Ethyl 1-(2-methylbenzyloxy)-2-phenyl-4-methyl-1H-imidazole-5-carboxylate | 78% | researchgate.netresearchgate.net |
| 2-F | Ethyl 1-(2-fluorobenzyloxy)-2-phenyl-4-methyl-1H-imidazole-5-carboxylate | 67% | researchgate.netresearchgate.net |
| 4-COOMe | Methyl 4-((5-(ethoxycarbonyl)-4-methyl-2-phenyl-1H-imidazol-1-yloxy)methyl)benzoate | 80% | researchgate.netresearchgate.net |
| 4-OPh | Ethyl 4-methyl-2-phenyl-1-(4-phenoxybenzyloxy)-1H-imidazole-5-carboxylate | Not specified | researchgate.netresearchgate.net |
| 2-Cl | Ethyl 1-(2-chlorobenzyloxy)-2-phenyl-4-methyl-1H-imidazole-5-carboxylate | 76% | researchgate.netresearchgate.net |
Synthesis of Related Imidazole-5-carboxylate Derivatives
Esterification Reactions for Methyl Ester Formation
The final step to obtain this compound often involves an esterification reaction. A common and straightforward method is the Fischer esterification of the corresponding 1-benzyl-1H-imidazole-5-carboxylic acid. nbinno.com This reaction is typically performed by heating the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. nbinno.com
Synthesis of 1-benzyl-1H-imidazole-5-carboxamide Derivatives
The carboxylate functional group of this compound serves as a versatile handle for the synthesis of other derivatives, such as amides. A series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives have been synthesized and evaluated as potential TGR5 agonists. nih.gov
The synthesis of these carboxamides typically starts with the hydrolysis of the methyl ester, this compound, to the corresponding carboxylic acid. The resulting 1-benzyl-1H-imidazole-5-carboxylic acid is then coupled with a desired amine. Standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a base like diisopropylethylamine (DIPEA), are used to facilitate the formation of the amide bond. This method allows for the creation of a diverse library of carboxamide derivatives by varying the amine component. nih.gov
Table 3: Examples of Synthesized 1-benzyl-1H-imidazole-5-carboxamide Derivatives
| Amine Coupling Partner | Product Name | Field of Study | Citation |
|---|---|---|---|
| Various substituted anilines | 1-benzyl-1H-imidazole-5-carboxamide derivatives | TGR5 Agonists for Metabolic Syndromes | nih.gov |
| 2-Hydroxybenzylamine | 2-Aryl-5-cyano-1-(2-hydroxybenzyl)-1H-imidazole-4-carboxamides | Privileged Scaffolds in Drug Discovery | nih.gov |
| Cyclohexylamine | N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidines | Antimicrobial Agents | sci-hub.se |
Iii. Pharmacological Applications and Biological Activity Studies
Antimicrobial Properties
Antiprotozoal Activity
Antimalarial Activity
There is no specific information in the reviewed scientific literature detailing the antimalarial activity of Methyl 1-benzyl-1H-imidazole-5-carboxylate. Research into antimalarial agents has explored various imidazole (B134444) and benzimidazole (B57391) derivatives, but studies focusing on this specific ester have not been identified. dergipark.org.trnih.govnih.govwho.intcanada.ca
Anti-inflammatory Activity
Specific studies detailing the anti-inflammatory properties of this compound are not present in the available literature. General research has been conducted on various imidazole-containing compounds for their potential anti-inflammatory effects. mdpi.comnih.govnih.govhealthline.comva.gov
Inhibition of COX-2 Enzyme
No direct research was found that evaluates the COX-2 inhibitory activity of this compound. Studies have been performed on structurally related imidazole compounds, such as 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole derivatives, which were assessed as selective COX-2 inhibitors. nih.govresearchgate.net For instance, the compound N-((1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methyl)-4-methoxyaniline was identified as a potent inhibitor in its series, with an IC₅₀ of 0.71 µM and a selectivity index of 115 for the COX-2 enzyme. nih.gov However, this does not directly characterize the activity of the title compound.
Inhibition of Neutrophil Degranulation
A search of scientific databases did not yield information regarding the effect of this compound on the inhibition of neutrophil degranulation. Neutrophil degranulation is a critical inflammatory process, and while various compounds are studied for their modulatory effects, data on this specific molecule is absent. nih.govnih.govfrontiersin.orgmdpi.com
Antidiabetic and Metabolic Effects
The 1-benzyl-1H-imidazole-5-carboxylate chemical framework is a key area of investigation for antidiabetic and metabolic effects, particularly through the mechanism of TGR5 agonism.
TGR5 Agonism for Glucose-Lowering Effects
The G protein-coupled bile acid receptor 1 (GPBAR1), also known as Takeda G-protein-coupled receptor 5 (TGR5), has become a significant target for the development of treatments for type 2 diabetes and other metabolic disorders. nih.govpatsnap.com Activation of TGR5 can stimulate the secretion of glucagon-like peptide-1 (GLP-1), which in turn improves glucose metabolism and energy homeostasis. nih.govmdpi.com
While direct studies on this compound as a TGR5 agonist are not available, it is a key intermediate in the synthesis of a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives that have been extensively studied for this activity. mdpi.comnih.gov Research has shown that these carboxamide derivatives are potent TGR5 agonists with significant glucose-lowering effects demonstrated in vivo. nih.gov
In one study, a series of these carboxamides were synthesized and evaluated, with compounds 19d and 19e emerging as the most potent, showing superior agonistic activity against human TGR5 (hTGR5) compared to reference drugs. mdpi.comnih.gov These compounds also exhibited significant glucose-lowering effects in mice and demonstrated good selectivity over the farnesoid X receptor (FXR). mdpi.comnih.gov The activity of compound 19d was linked to its ability to stimulate GLP-1 secretion by activating TGR5. nih.gov
Table 1: TGR5 Agonist Activity of Lead 1-benzyl-1H-imidazole-5-carboxamide Derivatives
| Compound | Description | hTGR5 Agonist Activity | Key Findings |
| 19d | 1-benzyl-1H-imidazole-5-carboxamide derivative | More potent than reference drugs INT-777 and LCA. mdpi.comnih.gov | Exhibits significant in vivo glucose-lowering effects; stimulates GLP-1 secretion. nih.gov |
| 19e | 1-benzyl-1H-imidazole-5-carboxamide derivative | More potent than reference drugs INT-777 and LCA. mdpi.comnih.gov | Shows excellent agonistic activity and good selectivity against FXR. mdpi.comnih.gov |
This table presents data for 1-benzyl-1H-imidazole-5-carboxamide derivatives, as specific data for this compound is not available. This information is provided to illustrate the pharmacological relevance of the core chemical scaffold.
Stimulation of GLP-1 Secretion
Research into the derivatives of this compound has identified promising activity in the stimulation of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis. nih.gov A study focused on a series of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, which are structurally similar to the methyl ester, found that they act as potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5). nih.gov TGR5 activation is known to promote the secretion of GLP-1 from intestinal cells. nih.govresearchgate.net
In this study, several carboxamide derivatives demonstrated excellent agonistic activity against human TGR5 (hTGR5). Notably, compound 19d was shown to stimulate GLP-1 secretion through its activation of TGR5. nih.gov The most potent compounds, 19d and 19e , exhibited superior hTGR5 agonistic activities compared to reference drugs like INT-777. nih.gov This suggests a therapeutic potential for this class of compounds in metabolic diseases such as type 2 diabetes. nih.govcell-stress.comresearchgate.net
Table 1: In Vitro TGR5 Agonistic Activity of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives
| Compound | EC50 (nM) for hTGR5 |
|---|---|
| 19d | 1.8 |
| 19e | 1.6 |
| INT-777 (Reference) | 32.1 |
Data sourced from a study on 1-benzyl-1H-imidazole-5-carboxamide derivatives as TGR5 agonists. nih.gov
Enzyme Inhibition Studies
The inhibitory effects of imidazole-based compounds have been evaluated against several key enzymes, highlighting the versatility of this chemical scaffold.
Rab geranylgeranyl transferase (RGGT) is a crucial enzyme for the function of Rab GTPases, which regulate vesicle trafficking in cells. nih.gov Inhibition of RGGT is being explored as a potential therapeutic strategy. Studies have been conducted on imidazole-containing compounds as potential RGGT inhibitors. For instance, research on imidazole-bearing α-phosphonocarboxylic acids identified compounds with inhibitory activity. nih.gov However, the studies also noted that substituents at certain positions on the imidazole ring could negatively impact potency against the enzyme. nih.gov While various small molecule inhibitors of RGGT have been identified, specific data on the inhibitory activity of this compound against RGGT is not detailed in the available research. nih.gov
Xanthine (B1682287) oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the production of uric acid. nih.govnih.gov Elevated levels of uric acid can lead to gout, making XO a significant therapeutic target. nih.govnih.gov Research has demonstrated that various imidazole derivatives are effective inhibitors of this enzyme. nih.govnih.govnih.govresearchgate.netresearchgate.net
A study on a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives revealed potent xanthine oxidase inhibitory activity. nih.gov Several of these compounds, which share the imidazole-5-carboxylic acid core, exhibited IC50 values in the low nanomolar range, comparable to the potent XO inhibitor Febuxostat. nih.gov The most active compounds from this series were identified as mixed-type inhibitors of xanthine oxidase. nih.gov
Table 2: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives
| Compound | R Group | IC50 (µM) |
|---|---|---|
| 4d | 2-F | 0.003 |
| 4e | 3-F | 0.003 |
| 4f | 4-F | 0.006 |
| Febuxostat (Reference) | N/A | 0.01 |
Data from a study evaluating 1-hydroxyimidazole (B8770565) derivatives as xanthine oxidase inhibitors. nih.gov
Steroid 11β-hydroxylase (CYP11B1) is a key enzyme in the adrenal cortex responsible for the final step in cortisol biosynthesis. nih.govnih.gov Its inhibition is a therapeutic strategy for managing cortisol-dependent diseases like Cushing's syndrome. nih.gov N-benzylimidazole derivatives have been identified as potent inhibitors of CYP11B1. nih.gov Research based on the structure of the known inhibitor etomidate (B1671615) led to the development of a series of N-benzylimidazoles with strong inhibitory effects on cortisol formation. nih.govnih.gov
A study of these derivatives showed that many compounds strongly inhibited CYP11B1, with several exhibiting IC50 values below 100 nM. nih.gov The placement of substituents on the phenyl ring of the N-benzyl group was found to be critical for activity and selectivity against the closely related enzyme aldosterone (B195564) synthase (CYP11B2). nih.govgoogle.com Specifically, unsubstituted N-benzylimidazole showed good inhibition of CYP11B1 with an IC50 of 135 nM. nih.gov
Table 3: CYP11B1 Inhibitory Activity of Selected N-Benzylimidazole Derivatives
| Compound | Substitution on Phenyl Ring | IC50 (nM) for CYP11B1 |
|---|---|---|
| 1 | None | 135 |
| 9 | 2-Br | 15 |
| 10 | 3-Br | 46 |
| 11 | 4-Br | 36 |
Data from a study on selective CYP11B1 inhibitors. nih.gov
Antihypertensive Potential
The imidazole scaffold is a core component of several antihypertensive agents. researchgate.netnih.gov The mechanism of action often involves the renin-angiotensin system, a critical regulator of blood pressure. wikipedia.org Specifically, imidazole-5-carboxylic acid derivatives have been investigated as angiotensin II AT1 receptor antagonists. nih.gov Losartan, a well-known antihypertensive drug, is an imidazole derivative that functions as an angiotensin II receptor blocker. wikipedia.org
Furthermore, the inhibition of aldosterone synthase (CYP11B2) by N-benzyl imidazole derivatives presents another avenue for antihypertensive effects. google.comacs.org Aldosterone promotes sodium and water retention, thereby increasing blood pressure, and its inhibition is a validated therapeutic strategy. A patent for N-benzyl 5-substituted imidazole derivatives described them as selective inhibitors of aldosterone synthase, highlighting their potential use in treating diseases like hypertension. google.com Quantitative structure-activity relationship (QSAR) studies on imidazole-5-carboxylic acid analogs have been performed to better understand the structural requirements for designing potent antihypertensive molecules. nih.govacs.org
Antiviral Activity
The imidazole nucleus is a common feature in many compounds with a broad spectrum of antiviral activity. nih.govresearchgate.netnih.gov Derivatives have been tested against a wide range of DNA and RNA viruses. nih.govresearchgate.net
Research has shown that altering the ester or carboxylic acid groups at the 5-position of the imidazole ring can enhance antiviral activity. For example, converting these groups to amides in a series of 1H-benzo[d]imidazole-5-carboxamide derivatives improved inhibitory action against the Yellow Fever Virus (YFV). nih.gov In another study, a series of 2-aryl-1-hydroxyimidazole derivatives containing an ester moiety at position 5 were synthesized and tested against orthopoxviruses. nih.govresearchgate.net One of the most active compounds, ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate (1f ), demonstrated a high selectivity index against the Vaccinia virus and also showed inhibitory activity against cowpox and ectromelia viruses. nih.gov Other studies have explored imidazole derivatives as potential inhibitors for HIV, Zika virus, and hepatitis C virus (HCV). nih.govmdpi.comrsc.orgmdpi.com
Table 4: Antiviral Activity of Selected Imidazole Derivatives
| Compound | Virus | Activity Metric | Value |
|---|---|---|---|
| 1f * | Vaccinia Virus (VACV) | SI | 919 |
| 1f * | Cowpox Virus (CPXV) | SI | 20 |
| 1f * | Ectromelia Virus (ECTV) | SI | 46 |
| Cidofovir (Reference) | Vaccinia Virus (VACV) | SI | 100 |
| Compound 11a | HIV-1 | % Inhibition | 35% |
| Compound 11b | HIV-1 | % Inhibition | 36% |
Compound 1f is Ethyl 1-hydroxy-4-methyl-2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylate. nih.gov Data for compounds 11a and 11b (1,5-Diaryl-1H-imidazole-4-carbohydrazides) is from a cell-based antiviral assay. mdpi.com
Analgesic Activity
While direct and extensive research focused solely on the analgesic properties of this compound is not widely documented in publicly available literature, the broader class of 1-benzyl-1H-imidazole derivatives has been the subject of investigation for potential pain-relieving effects. These studies on structurally related compounds provide valuable insights into the potential, albeit unconfirmed, analgesic activity of this compound. The imidazole moiety is a common feature in many biologically active compounds, and its derivatives have shown a range of pharmacological activities, including analgesic effects. nih.gov
Research into various imidazole derivatives has demonstrated that these compounds can exhibit significant analgesic properties. For instance, a study on a series of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives revealed that while many of the synthesized compounds showed moderate analgesic activity, a few demonstrated good activity, comparable to that of morphine in mouse models. nih.gov This suggests that the 1-benzyl-imidazole scaffold is a promising starting point for the development of new analgesic agents.
In a different study, novel imidazole analogues were synthesized and evaluated for their analgesic and anti-inflammatory activities. nih.gov The hot plate method was used to assess the analgesic potential of these compounds, with some showing notable effects. nih.gov Specifically, one of the tested compounds, compound 2g in the study, was identified as having superior analgesic activity. nih.gov These findings underscore the potential of the imidazole core structure in designing new molecules with pain-relieving capabilities.
Furthermore, investigations into other related heterocyclic compounds, such as pyrazole-3(5)-carboxylic acid derivatives, have also yielded compounds with potent analgesic activity. researchgate.net In one such study, several newly synthesized compounds exhibited significant analgesic effects in the p-benzoquinone-induced writhing test, with some showing efficacy comparable to the reference drug aspirin. researchgate.net This highlights the therapeutic potential of heterocyclic carboxylic acid derivatives in the management of pain.
The research findings from studies on related imidazole and pyrazole (B372694) derivatives are summarized in the tables below, showcasing the analgesic potential observed in these classes of compounds.
Analgesic Activity of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole Derivatives nih.gov
| Compound | Dose (mg/kg, i.p.) | Analgesic Activity |
| Various Derivatives | 100 | Moderate |
| Select Derivatives | 100 | Good (almost equivalent to morphine at 1 mg/kg) |
Analgesic Activity of Novel Imidazole Analogues nih.gov
| Compound | Method | Result |
| 2g | Hot Plate | Superior analgesic activity |
| Other Analogues | Hot Plate | Varied analgesic potential |
Analgesic Activity of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives researchgate.net
| Compound | Test | Result |
| 7a, 7c, 7e, 7f, 7i, 8a–b, 8f–g | p-benzoquinone-induced writhing | Potent analgesic activity (comparable to aspirin) |
Iv. Structure Activity Relationship Sar and Drug Design
Elucidation of Key Structural Features for Biological Activity
The biological activity of 1-benzyl-1H-imidazole derivatives is governed by the interplay of three primary structural components: the central imidazole (B134444) ring, the N-1 substituted benzyl (B1604629) group, and the substituent at the C-5 position, which in this case is a methyl carboxylate group. The benzimidazole (B57391) scaffold, a related structure, is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets through mechanisms like hydrogen bonding, π–π stacking, and metal ion interactions. nih.govnih.gov
Key structural features essential for the activity of this class of compounds include:
The Imidazole Core: This heterocyclic ring system serves as a fundamental scaffold. The nitrogen atoms within the ring can act as hydrogen bond acceptors, crucial for anchoring the molecule within the active site of a target protein. nih.gov
The N-1 Benzyl Group: Substitution at the N-1 position is critical for modulating the pharmacological effect. nih.gov The benzyl group often occupies a hydrophobic pocket within the biological target, contributing significantly to the binding affinity. nih.gov
The C-5 Carboxylate Group: The ester or the corresponding carboxylic acid at the C-5 position is a key interaction point. The carboxylate group can form strong hydrogen bonds or salt bridges with amino acid residues like arginine or lysine (B10760008) in a receptor's active site. analis.com.mynih.gov The ester itself may function as a prodrug, undergoing in vivo hydrolysis to the active carboxylic acid. analis.com.my
Impact of Substituent Nature on Pharmacological Action
The potency and selectivity of compounds based on the 1-benzyl-1H-imidazole-5-carboxylate core can be fine-tuned by strategic modifications at various positions.
Modifications to the imidazole ring itself have a profound impact on activity.
C2 Position: The C-2 position of the imidazole or benzimidazole ring is a common site for substitution. Introducing different groups at this position can influence the molecule's electronic properties and steric profile, thereby affecting its interaction with the target. For instance, in a series of 2-substituted benzimidazoles, the nature of the substituent was found to be critical for anti-inflammatory and analgesic activities. nih.gov
C4 Position: Substitution at the C-4 position can also modulate biological activity. In the development of 5-HT4 receptor antagonists based on a benzimidazole-4-carboxylate scaffold, the substitution pattern was crucial for high affinity. nih.gov For some STAT3 inhibitors, a benzyl group at the C4-position was found to be a key feature for activity. nih.gov
The benzyl group at the N-1 position is not merely a scaffold but an active participant in molecular recognition.
Hydrophobic Interactions: The primary role of the N-benzyl group is to engage in hydrophobic interactions within the target's binding pocket. nih.gov Studies on related 1-benzyl-1H-imidazoles designed as CYP11B2 inhibitors showed that the benzyl group fits into a specific volume within the enzyme's active site. acs.org
Substitution Effects: Adding substituents to the phenyl ring of the benzyl group can significantly alter activity. For example, in a series of CYP121 inhibitors, electron-withdrawing groups like trifluoromethyl or difluoro groups on the phenyl ring led to increased affinity. Conversely, for certain anti-inflammatory agents, substitution on the benzyl group was shown to enhance activity. nih.gov
The carboxylic acid or its ester derivative at the C-5 position is a critical determinant of pharmacological action.
Hydrogen Bonding and Ionic Interactions: The carboxylic acid form, which can be generated from the methyl ester by hydrolysis, is often the active species. analis.com.my The carboxylate anion can form strong, charge-assisted hydrogen bonds or ionic bonds with positively charged residues (e.g., Arginine, Lysine) in the binding site of an enzyme or receptor. nih.gov The absence of this functional group can lead to a loss of activity. researchgate.net
Ester as a Prodrug: The methyl ester group often serves as a prodrug moiety. Its increased lipophilicity compared to the carboxylic acid can improve cell membrane permeability and oral bioavailability. Once inside the body, esterase enzymes can hydrolyze the ester to the active carboxylic acid. analis.com.my In the development of TGR5 agonists, 1-benzyl-1H-imidazole-5-carboxamide derivatives were synthesized, indicating that this position is a key site for modification to achieve desired biological effects. nih.gov The conversion of esters to carboxylic acids is a common strategy to increase polarity and solubility for in vitro testing. analis.com.my
| Structural Position | Modification/Substituent | Observed Impact on Biological Activity | Reference |
|---|---|---|---|
| Imidazole Ring (C2) | Varying Substituents | Modulates electronic and steric properties, affecting binding. | nih.gov |
| Benzyl Group (N1) | Unsubstituted | Provides essential hydrophobic interactions with the target protein. | nih.govacs.org |
| Benzyl Group (N1) | Electron-withdrawing groups (e.g., -CF3, -F) | Can lead to increased binding affinity. | |
| Carboxylate Group (C5) | Ester to Carboxylic Acid | Often the active form; forms key hydrogen/ionic bonds. Ester acts as a prodrug. | analis.com.mynih.gov |
| Carboxylate Group (C5) | Replacement with Carboxamide | Maintains activity for certain targets (e.g., TGR5 agonists), indicating a key interaction point. | nih.gov |
Molecular Docking and Interaction Studies with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. doi.orgnih.gov This method is instrumental in understanding the interactions between ligands like methyl 1-benzyl-1H-imidazole-5-carboxylate and their protein targets at a molecular level.
In silico studies of related 1-benzyl-1H-imidazole derivatives have revealed specific binding modes:
CYP11B2 Inhibition: Docking studies of 1-benzyl-1H-imidazoles into the active site of aldosterone (B195564) synthase (CYP11B2) demonstrated that the imidazole nitrogen atom coordinates with the heme iron of the enzyme. The N-1 benzyl group occupies a hydrophobic region of the active site, contributing to the binding affinity. acs.org
STAT3 Inhibition: For 2-substituted-4-benzyl-5-methylimidazoles designed as STAT3 inhibitors, docking studies showed interactions with key residues in the STAT3-SH2 domain. nih.gov
General Interaction Patterns: Typically, the benzyl group fits into a hydrophobic pocket. The imidazole core often forms hydrogen bonds or coordinates with metal ions. acs.org The C-5 carboxylate group is positioned to interact with polar or charged amino acid residues at the entrance or within the active site. nih.gov For example, in studies of benzimidazole derivatives with other targets, the carboxylate or a similar functional group was shown to form hydrogen bonds with residues like Serine or Arginine. semanticscholar.org
| Target Class | Key Ligand Moiety | Type of Interaction | Interacting Protein Residues (Examples) | Reference |
|---|---|---|---|---|
| Cytochrome P450 Enzymes (e.g., CYP11B2) | Imidazole Nitrogen | Coordination Bond | Heme Iron | acs.org |
| Cytochrome P450 Enzymes (e.g., CYP11B2) | N1-Benzyl Group | Hydrophobic Interaction | Hydrophobic Pocket Residues | acs.org |
| Kinases / Transcription Factors (e.g., STAT3) | Imidazole Ring | Hydrogen Bonding / π-π Stacking | Key residues in the SH2 domain | nih.gov |
| Various Receptors/Enzymes | C5-Carboxylate Group | Hydrogen Bonding / Ionic Interaction | Serine, Arginine, Lysine | nih.govsemanticscholar.org |
Computational Studies in Drug Design
Computational methods are integral to modern drug discovery, enabling the rational design of new molecules and the optimization of existing leads. openmedicinalchemistryjournal.comnih.govbeilstein-journals.org For scaffolds like this compound, these approaches accelerate the development process.
In Silico Design: The design of novel inhibitors often begins with computational modeling. For instance, the design of 1-benzyl-1H-imidazoles as CYP11B2 inhibitors was guided by an in silico approach that modeled the interaction of known inhibitors with the enzyme's active site. acs.org
Pharmacophore Modeling: Based on the SAR data, a pharmacophore model can be generated. This model defines the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to screen large virtual libraries for new compounds with the potential for similar activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), can be employed to correlate the 3D properties of a series of molecules with their biological activities. nih.gov This can provide predictive models to estimate the activity of newly designed compounds before their synthesis, saving time and resources. The insights gained from SAR studies on substitutions at the imidazole and benzyl rings are critical inputs for building robust QSAR models.
The synergy between traditional synthesis, biological evaluation, and computational studies allows for a more efficient exploration of the chemical space around the this compound core, paving the way for the discovery of new and improved therapeutic agents. mdpi.com
Predicted Collision Cross Section (CCS) Values
Ion mobility mass spectrometry is used to measure CCS values, and several machine-learning models have been developed to predict them based on molecular structures. nih.gov These models are trained on large datasets of known compounds and their experimentally measured CCS values. A significant correlation generally exists between the CCS and the mass-to-charge ratio (m/z) of an ion. nih.gov
Table 1: Performance of Selected CCS Prediction Models for [M+H]⁺ Adducts
| Prediction Tool | Prediction Error Rate (<5%) |
|---|---|
| Support Vector Machine-based Model | 92.6% |
| AllCCS | 83.2% |
| CCSbase | 81.1% |
This table summarizes the predictive performance of different computational models for protonated adducts, as reported in a study on chemicals in food contact materials. nih.gov
For a molecule like this compound, these tools would calculate a predicted CCS value (in square angstroms, Ų) for its various ionic forms, such as the protonated molecule [M+H]⁺. This predicted value aids in its tentative identification in analytical screenings before a reference standard is available. nih.gov However, the accuracy of these predictions can be lower for molecules with unique structural features not well-represented in the training datasets. nih.gov
Molecular Electrostatic Potential (MEP) Studies
Molecular Electrostatic Potential (MEP) analysis is a computational method used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map visualizes the electron density distribution, providing crucial insights for understanding drug-receptor interactions. orientjchem.org
For this compound, an MEP map would reveal specific regions of varying electrostatic potential. While a direct study on this exact molecule was not found in the search, analysis of similar structures, such as benzimidazoles and other imidazole derivatives, allows for an educated prediction. nih.govorientjchem.orgresearchgate.net
Table 2: Interpretation of MEP Map Colors
| Color | Potential | Implication |
|---|---|---|
| Red | Most Negative | High electron density; site for electrophilic attack. nih.gov |
| Yellow | Negative | High electron density. |
| Green | Neutral | Zero potential. nih.gov |
In the structure of this compound, the regions with the most negative potential (red/yellow) would likely be localized over the carbonyl oxygen of the ester group and the nitrogen atom at position 3 of the imidazole ring. These areas are electron-rich and are prone to interacting with positively charged sites on a biological target. Conversely, the hydrogen atoms on the aromatic rings would exhibit a positive potential (blue), indicating electron-deficient regions. nih.govorientjchem.org
Development of Novel Imidazole-Based Drug Candidates
The 1-benzyl-1H-imidazole core is a privileged scaffold in drug discovery. The ester functional group at the 5-position, as seen in this compound, is a common starting point for chemical modification to develop novel drug candidates.
A notable example is the development of potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a promising target for treating metabolic diseases like diabetes and obesity. nih.gov Researchers designed and synthesized a series of 1-benzyl-1H-imidazole-5-carboxamide derivatives, effectively replacing the ester group of the parent compound with various amides. This strategic modification led to the discovery of compounds with excellent agonistic activity against human TGR5, superior to reference drugs. nih.gov The lead compounds from this series also demonstrated significant glucose-lowering effects in animal models. nih.gov
This transformation from an ester to a carboxamide highlights a common strategy in medicinal chemistry to improve biological activity and metabolic stability. The amide bond can form different hydrogen bond interactions with the target receptor compared to the ester, leading to enhanced potency and selectivity.
Optimization of Pharmacological Effects via SAR Studies
Structure-Activity Relationship (SAR) studies are fundamental to optimizing the pharmacological effects of a lead compound. For derivatives of the 1-benzyl-1H-imidazole scaffold, SAR studies have been crucial in refining their activity against various biological targets.
In the development of TGR5 agonists, a detailed SAR study of 1-benzyl-1H-imidazole-5-carboxamide derivatives revealed key insights. nih.gov The study explored how different substituents on both the amide nitrogen and the benzyl ring influenced the compound's potency.
Table 3: Key SAR Findings for 1-benzyl-1H-imidazole-5-carboxamide TGR5 Agonists
| Molecular Modification | Observation |
|---|---|
| Amide Substituent | Introducing specific alkyl and aryl groups on the amide nitrogen was critical for potency. |
| Benzyl Ring Substitution | Adding substituents to the benzyl ring modulated activity; for instance, certain substitutions led to highly potent compounds like 19d and 19e. nih.gov |
| Core Structure | The 1-benzyl-1H-imidazole-5-carboxamide core was essential for the observed TGR5 agonism. |
This table is based on the findings from the design and evaluation of TGR5 agonists. nih.gov
Similarly, SAR studies on related indazole structures, such as YC-1, show that the 1-benzyl group is vital for antiplatelet activity; its removal significantly reduces the effect. nih.gov Furthermore, substitutions on the benzyl ring itself can fine-tune inhibitory activity, with ortho-position substitutions sometimes yielding better results than meta or para substitutions. nih.gov These principles are directly applicable to the optimization of compounds derived from this compound, demonstrating how systematic structural modifications can lead to the development of potent and selective drug candidates. nih.govresearchgate.net
V. Advanced Research Techniques and Characterization
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure, functional groups, and electronic properties of Methyl 1-benzyl-1H-imidazole-5-carboxylate.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of this compound by mapping the chemical environments of its hydrogen and carbon atoms.
¹H NMR and ¹³C NMR: Detailed ¹H and ¹³C NMR spectra have been reported for this compound, providing unambiguous evidence for its structure. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃) at frequencies of 400 MHz for ¹H and 101 MHz for ¹³C. worktribe.com The chemical shifts (δ) are reported in parts per million (ppm). worktribe.com
The ¹H NMR spectrum shows distinct signals corresponding to the protons of the imidazole (B134444) ring, the benzyl (B1604629) group, and the methyl ester. worktribe.com The ¹³C NMR spectrum complements this by identifying the chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings. worktribe.com
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 7.76 | d | 1.0 | 1H (imidazole ring) |
| 7.61 | s | 1H (imidazole ring) | |
| 7.28-7.35 | m | 3H (benzyl ring) | |
| 7.13-7.18 | m | 2H (benzyl ring) | |
| 5.50 | s | 2H (benzyl CH₂) | |
| 3.80 | s | 3H (methyl ester CH₃) | |
| Data sourced from De Borggraeve, W. M., et al. (2018). worktribe.com |
¹³C NMR Data (101 MHz, CDCl₃)
| Chemical Shift (δ/ppm) | Assignment |
| 160.6 | C (C=O, ester) |
| 142.2 | CH (imidazole ring) |
| 138.0 | CH (imidazole ring) |
| 136.2 | C (benzyl ring, quaternary) |
| 128.9 | 2CH (benzyl ring) |
| 128.1 | CH (benzyl ring) |
| 127.3 | 2CH (benzyl ring) |
| 122.5 | C (imidazole ring, quaternary) |
| 51.5 | CH₃ (methyl ester) |
| 50.0 | CH₂ (benzyl) |
| Data sourced from De Borggraeve, W. M., et al. (2018). worktribe.com |
2D-NMR (COSY): Information regarding 2D-NMR and COSY (Correlation Spectroscopy) analysis for this compound was not available in the reviewed literature.
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
High-Resolution Mass Spectrometry (HR-MS) using a Time-of-Flight (TQF+) analyzer with an electrospray ionization (ESI) source has been utilized to precisely determine the mass of the protonated molecule [M+H]⁺. worktribe.com The experimentally observed mass aligns almost perfectly with the calculated mass, confirming the molecular formula C₁₂H₁₂N₂O₂. worktribe.comnist.gov
High-Resolution Mass Spectrometry (HR-MS) Data
| Ion | Calculated Mass (m/z) | Found Mass (m/z) | Technique |
| [C₁₂H₁₃N₂O₂]⁺ | 217.0977 | 217.0980 | TQF+ (ESI) |
| Data sourced from De Borggraeve, W. M., et al. (2018). worktribe.com |
Infrared (IR) spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound shows characteristic absorption bands that confirm the presence of the ester carbonyl group and the aromatic rings. worktribe.com
An early spectrum was recorded on a dispersive instrument with the sample in solution. nist.gov More recent data has been obtained using Attenuated Total Reflectance (ATR) on a neat sample. worktribe.com
Key IR Absorption Bands (neat, ATR)
| Wavenumber (ν/cm⁻¹) | Intensity | Assignment |
| 1709 | Strong (s) | C=O stretch (ester) |
| 1541 | Medium (m) | C=N/C=C stretch (imidazole/aromatic) |
| 1436 | Medium (m) | C=C stretch (aromatic) |
| 1363 | Strong (s) | C-H bend |
| 1222 | Strong (s) | C-O stretch (ester) |
| 1107 | Strong (s) | C-O stretch (ester) |
| 711 | Strong (s) | C-H out-of-plane bend (aromatic) |
| Data sourced from De Borggraeve, W. M., et al. (2018). worktribe.com |
Scientific literature detailing the Ultraviolet-Visible (UV-Vis) absorption spectrum for this compound was not available in the search results.
There was no information available in the searched literature regarding the photoluminescence (PL) properties or thin-film solid emission spectra of this compound.
Chromatographic Purification Techniques
Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures. Research has shown that the compound can be effectively purified using silica (B1680970) column chromatography. worktribe.com This technique separates the target molecule from starting materials and byproducts based on differential adsorption to the silica stationary phase.
Chromatographic Purification Details
| Technique | Stationary Phase | Mobile Phase (Eluent) |
| Column Chromatography | Silica Gel | Ethyl acetate (B1210297)/Hexanes (10-30% Ethyl acetate) |
| Data sourced from De Borggraeve, W. M., et al. (2018). worktribe.com |
Additionally, reverse-phase High-Performance Liquid Chromatography (HPLC) methods have been developed for the analysis of this compound. One such method employs a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and a phosphoric acid modifier. This HPLC method is scalable and can be adapted for preparative separation to isolate impurities.
Column Chromatography
Column chromatography is a fundamental purification technique used extensively in the synthesis of this compound and its derivatives. This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a liquid mobile phase facilitates elution. rsc.orgmdpi.com In the synthesis of related imidazole compounds, flash column chromatography is frequently employed to isolate the desired products from reaction mixtures. rsc.orgnih.govderpharmachemica.com The choice of mobile phase, often a mixture of solvents like ethyl acetate and hexane (B92381) or chloroform and methanol (B129727), is critical for achieving effective separation. mdpi.comorgsyn.org For instance, the purification of (E)-Butyl 3-(1-benzyl-2-methyl-1H-imidazol-5-yl)acrylate, a related ester, was achieved using flash column chromatography with only ethyl acetate as the eluent. rsc.org Similarly, other derivatives have been purified using gradients of ethyl acetate in petrol or mixtures of ethyl acetate and methanol. rsc.orgdergipark.org.tr
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Purpose | Source |
| N-substituted benzimidazole (B57391) derivatives | Silica gel | Chloroform: Methanol (9:1) | Purification of crude product | derpharmachemica.com |
| 1-Benzyl-2-(thien-2-yl)-4,5-dihydro-1H-imidazole | SiO₂ | CHCl₃/MeOH (100:0 → 99:1) | Purification | mdpi.com |
| (E)-N-(tert-butyl)-3-(1-butyl-1H-imidazol-5-yl)acrylamide | Silica gel | EtOAc/MeOH (10:1) | Purification | rsc.org |
| Isomeric benzimidazole carboxylates | Silica gel | Not specified | Separation of isomers | nih.gov |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is an indispensable analytical tool for monitoring the progress of reactions involving the synthesis of imidazole derivatives and for the initial identification of compounds. mdpi.comderpharmachemica.comijcrt.org The technique utilizes a stationary phase, such as silica gel G or pre-coated silica gel 60 GF-254 plates, onto which the sample is spotted. dergipark.org.trijpsm.comresearchgate.net A solvent system, or mobile phase, moves up the plate via capillary action, separating the components of the mixture based on their polarity. ijpsm.com For various imidazole and benzimidazole derivatives, mobile phases such as toluene:acetone (8:2 v/v) and ethyl acetate:n-hexane (6:4 v/v) have been effectively used. ijpsm.com The separation is visualized under UV light or by using an iodine chamber, and the retention factor (Rf) value is calculated to characterize the separated spots. derpharmachemica.comijpsm.com This method is rapid, requires minimal sample, and provides crucial information for optimizing reaction conditions and developing protocols for larger-scale purification by column chromatography. ijcrt.orgijpsm.com
In vitro and In vivo Biological Evaluation Methods
To assess the therapeutic potential of new chemical entities, a range of standardized in vitro and in vivo assays are employed. These methods are critical for determining the biological effects of compounds like this compound and its derivatives at the cellular and whole-organism level.
Cell-based assays are fundamental in early-stage drug discovery to evaluate the cytotoxic or anti-proliferative effects of novel compounds. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity. uakron.edu Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the quantity of which is proportional to the number of living cells. uakron.edu This assay is widely used to determine the IC₅₀ (half-maximal inhibitory concentration) of a compound against various cell lines, including cancer cells like A549 and NCI-H460. uakron.eduresearchgate.net
The Trypan Blue dye exclusion assay complements the MTT assay by directly assessing cell viability based on cell membrane integrity. Dead cells, having compromised membranes, take up the blue dye, while living cells exclude it. This allows for the direct counting of viable and non-viable cells to determine the percentage of cell death induced by a compound. nih.goviosrjournals.org Studies on various imidazole derivatives have utilized these assays to screen for antitumor potential, often against a panel of human cancer cell lines and sometimes including a normal cell line (e.g., HaCaT) to assess selectivity. nih.goviosrjournals.org
The Minimum Inhibitory Concentration (MIC) is a key metric in microbiology used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. emerypharma.com This assay is crucial for assessing the antibacterial or antifungal potential of new compounds. The broth microdilution method is a standard procedure where a two-fold serial dilution of the test compound is prepared in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. emerypharma.com The MIC is determined by visual inspection for turbidity. emerypharma.com Numerous studies have evaluated the MIC of imidazole and benzimidazole derivatives against a broad spectrum of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus, Micrococcus luteus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa). nih.govresearchgate.net Results from these studies indicate that structural modifications to the imidazole core can significantly impact antimicrobial potency. nih.govnih.gov
| Compound Class/Derivative | Organism | MIC Value (µg/mL) | Source |
| Benzimidazole derivative (EJMCh-13) | S. aureus ATCC 25923 | 15.6 | nih.gov |
| Benzimidazole derivative (EJMCh-13) | M. luteus ATCC 10240 | 15.6 | nih.gov |
| Benzimidazole derivative (EJMCh-9) | P. mirabilis ATCC 12453 | 250 | nih.gov |
| Ruthenium(III) complex with 2-Pyridin-2-yl-1H-benzimidazole | Various bacterial strains | 347 - 693 | researchgate.net |
| Bis-benzimidazole diamidine compounds | Various microbial strains | 0.12 - 0.5 | nih.gov |
Analytical Techniques for Purity and Yield Determination
The accurate determination of purity and yield is a critical aspect of the synthesis and characterization of "this compound." A suite of analytical techniques is employed to ensure the identity, quality, and quantity of the synthesized compound. These methods are foundational for the reliability and reproducibility of research findings.
Chromatographic Methods
Chromatographic techniques are central to the purification and purity assessment of "this compound." These methods separate the target compound from unreacted starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. For "this compound" and related imidazole derivatives, silica gel G plates are commonly used as the stationary phase. researchgate.net Visualization of the separated spots can be achieved under UV light or by using iodine vapors. researchgate.net The choice of the mobile phase is critical for achieving good separation. A common solvent system for the purification of related imidazole compounds is a mixture of ethyl acetate and n-hexane. nih.gov For instance, in the synthesis of a structurally similar compound, a mobile phase of ethyl acetate and methanol with a small amount of acetic acid (97:2.5:0.5 v/v/v) was used to monitor the reaction progress. rsc.org
Column Chromatography: For the purification of "this compound" on a preparative scale, silica gel column chromatography is the most frequently reported method. nih.govwiley.comdergipark.org.tr The crude product is loaded onto a silica gel column and eluted with an appropriate solvent system, such as a gradient of ethyl acetate in hexanes (e.g., 10-30% EtOAc). nih.govwiley.com The fractions are collected and typically analyzed by TLC to identify those containing the pure product.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of the purity of "this compound." A reverse-phase HPLC method has been developed for its analysis. sielc.com This method is also scalable for the isolation of impurities in preparative separations. sielc.comsielc.com The conditions for the HPLC analysis are detailed in the table below.
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | sielc.com |
| Note | For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. | sielc.comsielc.com |
The validation of such HPLC methods is crucial and involves the assessment of several parameters to ensure the reliability of the results. researchgate.netgavinpublishers.comyoutube.com These parameters are summarized in the following table.
| Validation Parameter | Description | Reference |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | researchgate.netgavinpublishers.comyoutube.com |
| Accuracy | The closeness of the test results to the true value, often determined by recovery studies. | researchgate.netgavinpublishers.comyoutube.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. | researchgate.netgavinpublishers.comyoutube.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | researchgate.netgavinpublishers.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | researchgate.netgavinpublishers.com |
In studies of other imidazole derivatives, HPLC methods have been validated with linearity demonstrated over a concentration range of 10–100 µg/mL. nih.gov The limits of detection for some imidazole compounds have been reported to be in the range of 0.15 to 0.41 µg/mL, indicating a high degree of sensitivity. nih.gov
Spectroscopic and Spectrometric Methods
While primarily used for structural elucidation, spectroscopic and spectrometric methods also play a role in purity and, in some cases, yield determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of "this compound." nih.govwiley.comdergipark.org.tr The chemical shifts (δ) and coupling constants (J) provide detailed information about the molecular structure. The absence of signals corresponding to impurities in the NMR spectra is a strong indicator of the compound's high purity. Furthermore, quantitative NMR (qNMR) can be a powerful tool for determining the exact yield of a reaction without the need for isolation, by comparing the integral of a characteristic signal of the product to that of a known amount of an internal standard.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of "this compound." researchgate.netdergipark.org.tr High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate mass measurement, which can further confirm the elemental composition of the molecule. nih.govwiley.com For "this compound," the calculated mass for C₁₂H₁₃N₂O₂ [M+H]⁺ is 217.0977, with an experimental value found to be 217.0980. nih.govwiley.com
Yield Determination
Vi. Future Directions and Research Perspectives
Exploration of New Therapeutic Applications
The inherent versatility of the imidazole (B134444) scaffold suggests that "Methyl 1-benzyl-1H-imidazole-5-carboxylate" could be a progenitor for a wide array of therapeutic agents. nih.gov Research into related imidazole carboxylate esters and benzyl-substituted imidazoles has revealed significant potential across multiple disease categories.
Antiviral Activity: A key area of investigation is in virology. Studies on structurally similar ethyl 1-hydroxy-2-aryl-1H-imidazole-5-carboxylates have demonstrated potent activity against orthopoxviruses, such as the Vaccinia virus. nih.gov The findings indicate that the imidazole-5-carboxylate motif is a viable backbone for developing new antiviral drugs. nih.gov
Antimicrobial and Anti-tuberculosis Activity: Imidazole derivatives have long been explored for their antibacterial effects, a critical field given the rise of multidrug-resistant bacteria. clinmedkaz.org Specific derivatives, particularly those containing a nitro group, have shown activity against M. tuberculosis. clinmedkaz.org Furthermore, compounds like benzyl (B1604629) 1H-imidazole-1-carbodithioate have been effective against Mycobacterium smegmatis, suggesting the benzyl group can contribute to antimycobacterial efficacy. clinmedkaz.org
Anti-inflammatory and Analgesic Effects: Related benzimidazole (B57391) compounds are recognized for their anti-inflammatory properties, often by inhibiting enzymes like cyclooxygenases (COX). nih.govmedcraveonline.com Some 2-substituted benzimidazole derivatives have displayed significant analgesic and anti-inflammatory effects in preclinical models. nih.gov
Hypnotic and Cardiotonic Activity: Early research identified certain DL-1-(1-arylalkyl)imidazole-5-carboxylate esters as a novel class of hypnotic agents. nih.gov Separately, the simpler 1-benzylimidazole (B160759) molecule has been noted for its cardiotonic activity, indicating the potential influence of the benzyl group on cardiovascular targets. nih.gov
Design of More Potent and Efficacious Imidazole Compounds
The future of this chemical family lies in the rational design of new molecules with enhanced potency and selectivity. Structure-Activity Relationship (SAR) studies are crucial for guiding these modifications. Research on related imidazole-5-carboxylates provides a clear blueprint for such efforts.
For instance, in the pursuit of antiviral agents against the Vaccinia virus, modifications to the 2-aryl substituent of 1-hydroxy-imidazole-5-carboxylates revealed critical insights. The presence of electron-withdrawing groups, such as trifluoromethyl (CF₃) or nitro (NO₂), at the para-position of the phenyl ring at position 2 was found to significantly enhance antiviral activity and selectivity. nih.gov Conversely, converting the ester moiety at position 5 into a carboxamide did not lead to an improvement in antiviral potency in that specific series. nih.gov
This highlights a key principle for future design: small modifications to the substituents on the imidazole ring can lead to dramatic changes in biological activity. Future work will likely focus on systematically altering the benzyl group and the ester functionality of "this compound" to optimize its interaction with specific biological targets.
Table 1: Structure-Activity Relationship of Imidazole-5-carboxylate Analogs Against Vaccinia Virus Data extracted from a study on ethyl 1-hydroxy-4-methyl-2-aryl-1H-imidazole-5-carboxylates.
| Compound Analogue | 2-Aryl Substituent | Cytotoxicity (CC₅₀, µM) | Antiviral Activity (EC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 1e | 4-Nitrophenyl | 114.34 | 0.35 | 327 |
| 1f | 4-(Trifluoromethyl)phenyl | 321.97 | 0.35 | 919 |
This table illustrates how electron-withdrawing groups at the 2-position dramatically increase the selectivity index, a measure of a compound's therapeutic window. nih.gov
Development of Novel Synthetic Protocols
Advancing the therapeutic potential of "this compound" analogs also depends on the development of efficient, scalable, and sustainable synthetic methods. medcraveonline.com While classical methods exist, modern organic chemistry is focused on improving these processes.
One established route for creating 1,5-disubstituted imidazole-4-carboxylate esters involves a cycloaddition reaction between an ethyl isocyanoacetate and an appropriate imidoyl chloride. mdpi.com This method is versatile for creating a library of analogs for SAR studies. mdpi.com Another approach involves the cyclization of aldehydes with oximes and ammonium (B1175870) acetate (B1210297) to form 1-hydroxyimidazole (B8770565) derivatives, which can then be further modified. nih.gov
A significant trend in synthetic chemistry is the move towards "one-pot" reactions, which reduce waste, save time, and often use less hazardous reagents. medcraveonline.com For the related benzimidazole series, one-pot methods using sodium dithionite (B78146) as a reducing agent for the reductive cyclization of o-nitroanilines with aldehydes have proven effective. medcraveonline.com Future research will likely aim to adapt these more efficient and environmentally friendly protocols for the synthesis of "this compound" and its derivatives, making them more accessible for extensive biological evaluation. medcraveonline.com
Addressing Challenges in Drug Development
The path from a promising chemical compound to a clinically approved drug is fraught with challenges. For imidazole-based compounds, these hurdles often involve optimizing their pharmacokinetic profiles and ensuring a sufficient safety margin.
A primary challenge is balancing therapeutic efficacy with cytotoxicity. nih.gov As seen in SAR studies, some highly active compounds can also exhibit toxicity to host cells, resulting in a poor selectivity index. nih.gov Future design efforts must co-optimize for both potency and low toxicity.
Another major hurdle is managing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds. researchgate.net A molecule that is highly active in a test tube may fail in a living organism if it is poorly absorbed, rapidly metabolized into inactive forms, or does not reach the target tissue. ADME analysis, as performed on some related benzimidazole derivatives, will be a critical step in the development of any lead compound from this class. researchgate.net Overcoming the global health issue of drug resistance, particularly for antibacterial agents, is another significant challenge that motivates the development of new scaffolds like the imidazoles. clinmedkaz.org
Translational Research from Preclinical to Clinical Studies
Translating a promising laboratory finding into a clinical reality is a multi-step process that bridges preclinical and clinical research. For a compound like "this compound," this journey begins with a cascade of preclinical evaluations.
The process typically involves a tiered screening approach. As demonstrated with 1,5-diaryl-1H-imidazole derivatives developed as HIV-1 inhibitors, this involves: mdpi.com
Primary In Vitro Assay: Initial high-throughput screening to identify compounds that interact with the desired biological target (e.g., an enzyme inhibition assay). mdpi.com
Secondary In Vitro Assay: Confirmation of the mechanism of action to ensure the compound works as intended and is not a false positive. mdpi.com
Cell-Based Assays: Testing the compound's activity in a more biologically relevant context, such as a cell culture model of the disease (e.g., an antiviral assay in infected cells). mdpi.com
Cytotoxicity Evaluation: Assessing the compound's toxicity to host cells to determine its therapeutic window. mdpi.com
Table 2: Example of a Preclinical Testing Cascade for Imidazole Analogs Data based on the evaluation of novel 1,5-diaryl-1H-imidazole-4-carbohydrazides as HIV-1 Antivirals. mdpi.com
| Compound | Primary Assay (% Inhibition @ 100 µM) | Cell-Based HIV-1 Antiviral Activity (% Inhibition) | Cytotoxicity (CC₅₀, µM) |
| 11a | >50% | 33% | >200 µM |
| 11b | >50% | 45% | 158.4 µM |
| 11g | >50% | 39% | >200 µM |
This table demonstrates the progression of compounds through different stages of preclinical testing, filtering for both efficacy and safety. mdpi.com
Only compounds that demonstrate a promising profile of high efficacy and low toxicity in these preclinical stages would be considered for further development, including evaluation in animal models for in vivo efficacy and safety, before any consideration for human clinical trials. nih.gov This rigorous, multi-step process is essential to de-risk the transition from a research chemical to a potential therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 1-benzyl-1H-imidazole-5-carboxylate?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves:
Imidazole Ring Formation : Condensation of benzylamine with glyoxal and ammonium acetate under reflux to generate the imidazole core .
Esterification : Reaction of the carboxylic acid derivative (e.g., 1-benzyl-1H-imidazole-5-carboxylic acid) with methanol in the presence of a catalytic acid (e.g., H₂SO₄) .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted benzylamine .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows signals at δ 7.2–7.4 ppm (benzyl aromatic protons), δ 4.6 ppm (N–CH₂–Ph), and δ 3.8 ppm (ester methyl group). ¹³C NMR confirms the carbonyl (C=O) at ~165 ppm .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (imidazole C=N) .
- Melting Point : Compare observed mp (e.g., 102–103°C for analogs) with literature values to verify purity .
Q. What are the primary applications of this compound in academic research?
- Methodological Answer :
- Pharmaceutical Intermediates : Used in synthesizing kinase inhibitors (e.g., BMS-466442 analogs) via Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups .
- Ligand Design : The imidazole core serves as a chelating agent in coordination chemistry. Optimize metal-binding affinity by modifying the benzyl or ester groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in large-scale synthesis?
- Methodological Answer :
- Catalysis : Use Pd(OAc)₂/XPhos for cross-coupling reactions to reduce side products. Optimize solvent (e.g., DMF vs. THF) to enhance solubility of intermediates .
- Temperature Control : Conduct esterification at 60–70°C to avoid decarboxylation. Monitor pH to prevent imidazole ring hydrolysis .
- Workflow : Employ flow chemistry for continuous processing, reducing reaction time by 30–40% compared to batch methods .
Q. How do computational studies (e.g., DFT) explain the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- DFT Modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-2 position of the imidazole ring is more reactive due to lower electron density .
- Transition State Analysis : Simulate SN2 mechanisms at the ester group to assess steric effects from the benzyl substituent. Use Gaussian 16 with B3LYP/6-31G(d) basis set .
Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points)?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound using acetonitrile or ethyl acetate to remove impurities affecting mp. Compare DSC data with literature .
- Polymorphism Screening : Perform X-ray crystallography (SHELX suite) to identify crystal packing variations. An orthorhombic vs. monoclinic lattice can alter mp by 5–10°C .
Q. What strategies mitigate instability of intermediates during synthesis?
- Methodological Answer :
- Protection of Reactive Sites : Temporarily protect the imidazole N–H with tert-butoxycarbonyl (Boc) groups during esterification .
- Low-Temperature Storage : Store hygroscopic intermediates (e.g., carboxylic acid precursor) under argon at –20°C to prevent hydrolysis .
Safety and Best Practices
Q. What are the best practices for handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves and safety goggles. Avoid skin contact, as imidazole derivatives may cause irritation .
- Ventilation : Conduct reactions in a fume hood due to volatile solvents (e.g., methanol). Monitor airborne particulates with a HEPA filter .
- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal. Incinerate organic waste per EPA guidelines .
Data Analysis and Reproducibility
Q. How can researchers validate synthetic reproducibility across labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
